2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine, sulfur, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of acetic acid hydrazide with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide.
Thioether formation: The resulting hydrazide is then reacted with a thiol compound to form the thioether linkage.
Condensation reaction: Finally, the compound undergoes a condensation reaction with 4-nitrobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The bromine and sulfur atoms can also participate in various biochemical pathways, leading to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-{[3-(2-METHYLPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14BrN3O3S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN3O3S/c17-15-4-2-1-3-13(15)10-24-11-16(21)19-18-9-12-5-7-14(8-6-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+ |
InChI Key |
APAKQMMDLOGDRN-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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